(+)-1-(9-Fluorenyl)ethyl chloroformate

Catalog No.
S1485561
CAS No.
105764-39-4
M.F
C16H13ClO2
M. Wt
272.72 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-1-(9-Fluorenyl)ethyl chloroformate

CAS Number

105764-39-4

Product Name

(+)-1-(9-Fluorenyl)ethyl chloroformate

IUPAC Name

1-(9H-fluoren-9-yl)ethyl carbonochloridate

Molecular Formula

C16H13ClO2

Molecular Weight

272.72 g/mol

InChI

InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3

InChI Key

SFRVOKMRHPQYGE-UHFFFAOYSA-N

SMILES

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl

Synonyms

1-(9-fluorenyl)ethyl chloroformate, FLEC

Canonical SMILES

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl

(+)-1-(9-Fluorenyl)ethyl chloroformate, also known as (+)-FLEC, is a synthetic chiral derivatizing reagent. It is not naturally occurring but plays a vital role in analytical chemistry, particularly in separating and analyzing enantiomers of α-amino acids [].


Molecular Structure Analysis

FLEC possesses a unique structure with several key features:

  • Chiral Center: The molecule contains a single chiral center at the carbon atom bonded to the fluorenyl group (C-1). This chirality allows FLEC to distinguish between enantiomers of other molecules [].
  • Fluorenyl Moiety: The presence of a fluorenyl group (9-fluorenyl) imparts fluorescence properties to the derivatized amino acid. This fluorescence allows for sensitive detection during analysis using high-performance liquid chromatography (HPLC) [].
  • Chloroformate Functional Group: The chloroformate group (Cl-COOCH2CH3) acts as the reactive site for attaching FLEC to the amino group of the target molecule [].

Chemical Reactions Analysis

The primary application of FLEC involves its reaction with α-amino acids:

(+)−1-(9-Fluorenyl)ethyl chloroformate + H2NCHRCOOH → (+)−1-(9-Fluorenyl)ethyl carbamate amino acid + HCl []

(where R represents the side chain of the amino acid)

This reaction forms a covalent bond between the FLEC molecule and the amino group of the amino acid. The resulting product, a (+)−1-(9-Fluorenyl)ethyl carbamate amino acid derivative, retains the chirality of the original amino acid while acquiring fluorescence from the fluorenyl group.


Physical And Chemical Properties Analysis

  • Molecular Formula: C16H13ClO2 []
  • Molecular Weight: 272.73 g/mol []
  • Appearance: Liquid []
  • Concentration (commercial): Typically supplied as an 18 mM solution in acetone [, ]
  • Storage: 2-8°C []

FLEC exploits the difference in reactivity between enantiomers of α-amino acids. The chiral center of FLEC interacts preferentially with one enantiomer over the other during the derivatization reaction. This results in the formation of diastereomers (stereoisomers with different chirality centers) between the FLEC-amino acid derivatives. These diastereomers have distinct physical properties, such as retention time in HPLC, allowing for the separation and identification of the original amino acid enantiomers [].

FLEC is considered a hazardous material due to the following properties:

  • Toxicity: Limited data available on specific toxicity, but it is recommended to handle with care and avoid inhalation, ingestion, and skin contact [].
  • Flammability: Flammable liquid; keep away from heat and open flames [].
  • Corrosivity: May cause skin and eye irritation [].

Chiral Derivatizing Reagent:

(+)-1-(9-Fluorenyl)ethyl chloroformate, also known as (+)-FLEC, is a crucial chiral derivatizing reagent widely employed in scientific research []. It plays a vital role in the separation and analysis of enantiomers, which are mirror-image molecules with identical chemical formulas but distinct physical properties [].

Enantioselective Analysis of α-Amino Acids:

(+)-FLEC finds particular application in the enantioselective analysis of α-amino acids. These molecules are the building blocks of proteins and can exist in two enantiomeric forms, designated as L and D []. Separating and identifying these enantiomers is crucial in various fields, including:

  • Biochemistry and molecular biology: Understanding the role of specific enantiomers in biological processes [].
  • Drug development: Determining the pharmacological activity and potential side effects of different enantiomers of drugs [].
  • Food science: Differentiating between natural and synthetic forms of amino acids in food products [].

Functioning Mechanism:

(+)-FLEC reacts with the amino group (NH2) of α-amino acids, forming a fluorenylmethoxycarbonyl (FMOC) derivative. This derivative exhibits distinct chromatographic behavior compared to the underivatized amino acid, allowing for efficient separation using techniques like high-performance liquid chromatography (HPLC) []. Additionally, the fluorescent properties of the FMOC group enable fluorescence detection, enhancing the sensitivity of the analysis [].

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H318 (92.68%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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